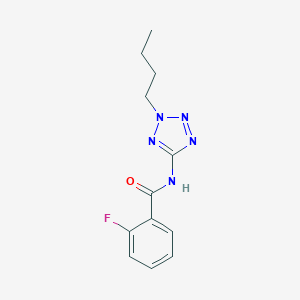![molecular formula C23H20ClN3O5 B278352 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278352.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a number of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been found to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has been found to have activity against a number of different types of cancer cells, as well as potential neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research could be to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another area of research could be to study its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, research could be done to optimize the synthesis method of this compound, which may make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 3-chloro-4-nitroaniline with 2-furoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with iron and hydrochloric acid. The resulting amine is then coupled with 1,3-benzodioxole-5-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide has been used in scientific research for its potential as a therapeutic agent. It has been found to have activity against a number of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
Fórmula molecular |
C23H20ClN3O5 |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H20ClN3O5/c24-17-13-16(25-22(28)15-3-6-19-21(12-15)32-14-31-19)4-5-18(17)26-7-9-27(10-8-26)23(29)20-2-1-11-30-20/h1-6,11-13H,7-10,14H2,(H,25,28) |
Clave InChI |
YVKOUGOONCQPOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl)C(=O)C5=CC=CO5 |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)